(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate
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Overview
Description
(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate is a complex organic compound characterized by a pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, along with the diisobutylphenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate typically involves the construction of the pyrrolidine ring followed by the introduction of the diisobutylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diol in the presence of a catalyst can yield the desired pyrrolidine derivative . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation, for example, can be employed to achieve high yields of the desired product. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives like alcohols, and substituted pyrrolidine compounds with various functional groups .
Scientific Research Applications
(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target . The detailed molecular mechanisms often involve complex interactions at the atomic level, which are studied using techniques like molecular dynamics simulations and quantum mechanical calculations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate apart is its specific substitution pattern, which imparts unique steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other pyrrolidine derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)-[(2S)-pyrrolidin-2-yl]methanol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIHTCNPSWHRC-FTBISJDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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